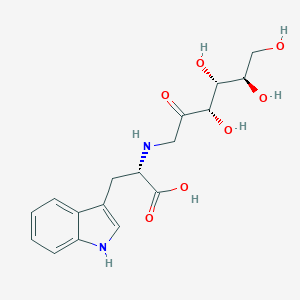

N-(1-Désoxy-D-fructos-1-yl)-L-tryptophane

Vue d'ensemble

Description

Fructose-tryptophan (mixture of diastereomers), also known as Fructose-tryptophan (mixture of diastereomers), is a useful research compound. Its molecular formula is C₁₇H₂₂N₂O₇ and its molecular weight is 366.4 g/mol. The purity is usually 95%.

The exact mass of the compound D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fructose-tryptophan (mixture of diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-tryptophan (mixture of diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Interactions

Fructose and tryptophan interact significantly within the human body, influencing metabolic pathways and neurotransmitter synthesis. Tryptophan is an essential amino acid that serves as a precursor for serotonin, a neurotransmitter crucial for mood regulation. However, the presence of fructose can hinder tryptophan absorption in the gut, leading to decreased serotonin levels. This relationship is particularly relevant in conditions like fibromyalgia syndrome (FMS), where low serotonin levels are implicated in symptom severity .

Table 1: Effects of Fructose on Tryptophan Absorption

| Parameter | Control Group | Fructose Group | p-value |

|---|---|---|---|

| Tryptophan (µg/mL) | 25.5 | 18.4 | 0.003* |

| 5-Hydroxytryptophan (µg/mL) | 120 | 82.0 | 0.002* |

| Histamine (µg/mL) | 5.00 | 16.0 | <0.001* |

Significant results highlighted (p < 0.05) .

Dietary Interventions

Research indicates that dietary modifications can mitigate the adverse effects of fructose on tryptophan absorption. A fructose-restricted diet may enhance tryptophan bioavailability, thereby improving serotonin synthesis and potentially alleviating symptoms associated with mood disorders and FMS .

- Dietary Recommendations :

- Avoid high-fructose foods.

- Increase intake of tryptophan-rich foods (e.g., turkey, nuts).

Clinical Case Studies

Several studies have documented improvements in psychological symptoms following dietary changes aimed at reducing fructose intake:

- A study involving patients with FMS noted that adhering to a low-fructose diet resulted in significant reductions in both physical and psychological symptoms .

- Another investigation highlighted that individuals with fructose malabsorption experienced relief from depressive symptoms when following a tailored diet .

Microbiome Interactions

The interplay between fructose, tryptophan, and gut microbiota is an emerging area of research. Fermentable fibers can influence microbial metabolism of tryptophan, leading to the production of beneficial metabolites like indole propionic acid (IPA). These metabolites may have protective effects against inflammation and promote gut health .

Table 2: Impact of Dietary Fibers on Tryptophan Metabolism

| Fiber Type | Microbial Effect | Tryptophan Metabolites Produced |

|---|---|---|

| Fermentable Fiber | Increases beneficial bacteria | IPA, Indole Lactate (ILA) |

| Non-Fermentable | Minimal impact on microbiota | Limited production |

Future Directions and Research Needs

Further research is necessary to elucidate the full scope of fructose-tryptophan interactions and their implications for health:

- Longitudinal studies to assess the long-term effects of dietary interventions.

- Exploration of specific diastereomers' roles in metabolic pathways.

- Investigations into how different populations respond to fructose-tryptophan mixtures.

Mécanisme D'action

- By inhibiting ACE, N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan modulates the renin-angiotensin-aldosterone system, potentially affecting blood pressure regulation .

- Molecular docking studies support this interaction, showing that N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan binds to the S1 pocket of ACE, interacting with the zinc ion at the active site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Activité Biologique

Fructose-tryptophan (a mixture of diastereomers) is a compound formed from the reaction between fructose and tryptophan, an essential amino acid. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolic processes and neurological health. This article delves into the biological activity of fructose-tryptophan, exploring its effects on metabolism, neurochemistry, and implications for health conditions such as depression and fibromyalgia.

Metabolic Implications

Fructose malabsorption has been linked to decreased plasma levels of tryptophan. A study involving adults with gastrointestinal discomfort showed that those with fructose malabsorption had significantly lower plasma tryptophan concentrations compared to those with normal absorption. This was associated with higher scores on depression inventories, suggesting a link between fructose metabolism and mood disorders .

The mechanism underlying this relationship appears to involve the competition between fructose and tryptophan for absorption in the gut. Non-absorbed fructose can lead to microbiota dysbiosis, further impairing the absorption of tryptophan and other essential nutrients, creating a vicious cycle that exacerbates symptoms related to low serotonin levels .

Neurochemical Effects

Tryptophan is a precursor to serotonin (5-hydroxytryptamine), a neurotransmitter crucial for mood regulation. The presence of high levels of fructose can interfere with tryptophan's conversion into serotonin. Specifically, increased intestinal fructose concentration may hinder the metabolism of tryptophan through the kynurenine pathway, which diverts tryptophan away from serotonin synthesis .

In patients suffering from conditions such as fibromyalgia syndrome (FMS), low levels of serotonin due to impaired tryptophan metabolism can trigger or worsen symptoms. A metabolic approach focusing on reducing dietary fructose has been suggested as a potential therapeutic strategy for managing FMS symptoms by enhancing serotonin synthesis through improved tryptophan absorption .

Study 1: Fructose Malabsorption and Depression

A study conducted with 50 adults demonstrated that 70% were classified as fructose malabsorbers. These individuals exhibited significantly lower plasma tryptophan levels and higher depression scores compared to those who absorbed fructose normally. This finding highlights the potential role of dietary management in addressing mood disorders related to metabolic dysfunctions .

Study 2: Fructose Exposure and Amino Acid Metabolism

Research involving a population-based study indicated that exposure to fructose significantly altered amino acid metabolism. The study found changes in metabolic gene expression related to amino acids in individuals exposed to high levels of fructose, suggesting that dietary fructose can have profound effects on overall amino acid homeostasis, including that of tryptophan .

Data Table: Summary of Findings on Fructose-Tryptophan Activity

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHOCXJFBBOAY-LCGIIJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280884 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25020-15-9 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.